N',N'-dibenzyl-4-bromobenzohydrazide
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Overview
Description
N’,N’-dibenzyl-4-bromobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromine atom attached to the benzene ring and two benzyl groups attached to the nitrogen atoms of the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-dibenzyl-4-bromobenzohydrazide typically involves the following steps:
Esterification: 4-bromobenzoic acid is esterified by refluxing in methanol in the presence of concentrated sulfuric acid until dissolution.
Hydrazide Formation: The resulting methyl 4-bromobenzoate is then reacted with hydrazine hydrate in excess (1:5 ratio) by refluxing in methanol.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’,N’-dibenzyl-4-bromobenzohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted by other nucleophiles under suitable conditions.
Condensation Reactions: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides, typically in the presence of a base.
Condensation Reactions: Aldehydes or ketones are used, often in the presence of an acid catalyst like glacial acetic acid.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Condensation Reactions: Hydrazones are the major products.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the original compound.
Scientific Research Applications
N’,N’-dibenzyl-4-bromobenzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against α-amylase.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-dibenzyl-4-bromobenzohydrazide involves its interaction with specific molecular targets. For example, as an α-amylase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of starch into glucose and maltose . This inhibition can help manage blood sugar levels in diabetic patients.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzohydrazide: A simpler hydrazide with similar structural features but lacking the benzyl groups.
N’,N’-dibenzylhydrazine: Similar in structure but without the bromine atom on the benzene ring.
Uniqueness
N’,N’-dibenzyl-4-bromobenzohydrazide is unique due to the presence of both benzyl groups and the bromine atom, which confer distinct chemical properties and potential biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C21H19BrN2O |
---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N',N'-dibenzyl-4-bromobenzohydrazide |
InChI |
InChI=1S/C21H19BrN2O/c22-20-13-11-19(12-14-20)21(25)23-24(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2,(H,23,25) |
InChI Key |
SJSQSVJBUOIARB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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